molecular formula C11H13BrO2 B1375105 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one CAS No. 1247482-85-4

1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1375105
CAS No.: 1247482-85-4
M. Wt: 257.12 g/mol
InChI Key: UBPIREDFJDZQMX-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound known for its unique chemical structure and properties It features a bromine atom and a hydroxyl group attached to a phenyl ring, along with a dimethylpropan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 5-bromo-2-hydroxyacetophenone with appropriate reagents under controlled conditions. One common method includes the use of acetyl chloride and a base to facilitate the formation of the desired product . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

    5-Bromo-2-hydroxyacetophenone: Shares the bromine and hydroxyl functional groups but lacks the dimethylpropan-1-one moiety.

    2-Bromo-4’-hydroxyacetophenone: Similar structure with variations in the position of the bromine and hydroxyl groups.

    1-(5-Bromo-2-hydroxyphenyl)ethanone: Another related compound with a simpler ethanone group instead of the dimethylpropan-1-one moiety.

Uniqueness: 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPIREDFJDZQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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